molecular formula C20H17ClN4 B11451576 3-(4-Chlorophenyl)-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-Chlorophenyl)-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11451576
M. Wt: 348.8 g/mol
InChI Key: XDAUMBFVFKYWRP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chlorophenyl and methylphenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to yield the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis and solvent-free conditions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of key signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells and the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of chlorophenyl and methylphenyl groups, which contribute to its distinct chemical properties and enhanced biological activities. Its ability to selectively inhibit specific kinases makes it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C20H17ClN4

Molecular Weight

348.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H17ClN4/c1-12-3-5-14(6-4-12)17-11-23-20-18(13(2)24-25(20)19(17)22)15-7-9-16(21)10-8-15/h3-11H,22H2,1-2H3

InChI Key

XDAUMBFVFKYWRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C(=C(C(=N3)C)C4=CC=C(C=C4)Cl)N=C2)N

Origin of Product

United States

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